

"comparative analysis of the spectroscopic signatures of 3-(2-Aminopropyl)benzyl alcohol analogs"

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Compound of Interest

Compound Name: 3-(2-Aminopropyl)benzyl alcohol

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A Comparative Spectroscopic Analysis of 3-(2-Aminopropyl)benzyl Alcohol Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic signatures of analogs of **3-(2-aminopropyl)benzyl alcohol**. Due to the limited availability of published spectroscopic data for **3-(2-aminopropyl)benzyl alcohol** itself, this guide focuses on a comparative analysis of structurally related and well-characterized analogs. By examining the spectroscopic characteristics of benzyl alcohol, 2-aminobenzyl alcohol, and norephedrine, we can infer the expected spectral properties of the target compound and its derivatives. This analysis is crucial for the identification, characterization, and quality control of these and similar molecules in research and drug development.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected analogs.

Table 1: ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Compound	Chemical Shift (δ) and Multiplicity	Assignment
Benzyl Alcohol	~ 7.35 ppm (m, 5H)	Aromatic protons (C_6H_5)
	~ 4.65 ppm (s, 2H)	Benzylic protons ($-CH_2OH$)
	~ 1.96 ppm (s, 1H)	Hydroxyl proton ($-OH$)[1]
2-Aminobenzyl Alcohol	7.18-6.75 ppm (m, 4H)	Aromatic protons
	4.65 ppm (s, 2H)	Benzylic protons ($-CH_2OH$)
	~ 3.9 ppm (br s, 2H)	Amino protons ($-NH_2$)
	~ 2.1 ppm (br s, 1H)	Hydroxyl proton ($-OH$)
Norephedrine (1-Phenyl-2-aminopropan-1-ol)	7.35-7.25 ppm (m, 5H)	Aromatic protons (C_6H_5)
	4.62 ppm (d, 1H)	Benzylic proton ($-CHOH$)
	3.05 ppm (m, 1H)	Methine proton ($-CH(NH_2)-$)
	1.8 ppm (br s, 3H)	Amino and Hydroxyl protons ($-NH_2$, $-OH$)
	0.95 ppm (d, 3H)	Methyl protons ($-CH_3$)

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: $CDCl_3$)

Compound	Chemical Shift (δ)	Assignment
Benzyl Alcohol	~141.0 ppm	C1 (ipso-carbon)
~128.5 ppm	C3, C5	
~127.5 ppm	C4	
~127.0 ppm	C2, C6	
~65.0 ppm	Benzylic carbon (-CH ₂ OH)	
2-Aminobenzyl Alcohol	~145.0 ppm	C2 (C-NH ₂)
~129.0 ppm	Aromatic CH	
~128.5 ppm	C1 (ipso-carbon)	
~122.0 ppm	Aromatic CH	
~118.5 ppm	Aromatic CH	
~116.0 ppm	Aromatic CH	
~64.0 ppm	Benzylic carbon (-CH ₂ OH)	
Norephedrine (1-Phenyl-2-aminopropan-1-ol)	~142.0 ppm	
~128.0 ppm	Aromatic CH	
~127.5 ppm	Aromatic CH	
~126.0 ppm	Aromatic CH	C1 (ipso-carbon)
~75.0 ppm	Benzylic carbon (-CHOH)	
~55.0 ppm	Methine carbon (-CH(NH ₂)-)	
~15.0 ppm	Methyl carbon (-CH ₃)	

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	O-H Stretch	N-H Stretch	C-H (sp ²) Stretch	C-H (sp ³) Stretch	C=C (Aromatic)	C-O Stretch
Benzyl Alcohol	3400-3650 (broad, strong)[2]	-	~3030[3]	2950-2850	1600, 1495, 1450	1000-1075[4]
2-Aminobenzyl Alcohol	~3350 (broad)	~3300-3500 (two bands for -NH ₂)[2]	~3050	~2930	~1610, 1500, 1460	~1020
Norephedrine	~3380 (broad)	~3300-3500	~3030	~2970	~1600, 1490, 1450	~1050

Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z) and Interpretation
Benzyl Alcohol	108[3][5][6]	107 ([M-H] ⁺), 91 ([M-OH] ⁺ , tropylium ion), 79 ([M-CHO] ⁺), 77 ([C ₆ H ₅] ⁺)[3]
2-Aminobenzyl Alcohol	123	106 ([M-OH] ⁺), 94 ([M-CH ₂ OH] ⁺), 77 ([C ₆ H ₅] ⁺)
Norephedrine	151	133 ([M-H ₂ O] ⁺), 107 ([C ₆ H ₅ CHOH] ⁺), 77 ([C ₆ H ₅] ⁺), 44 ([CH ₃ CHNH ₂] ⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).

- **Sample Preparation:** Approximately 5-10 mg of the analog is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:** The spectrum is acquired at 298 K. A standard proton pulse program is used with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- **^{13}C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse program. A spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans are typically used.
- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

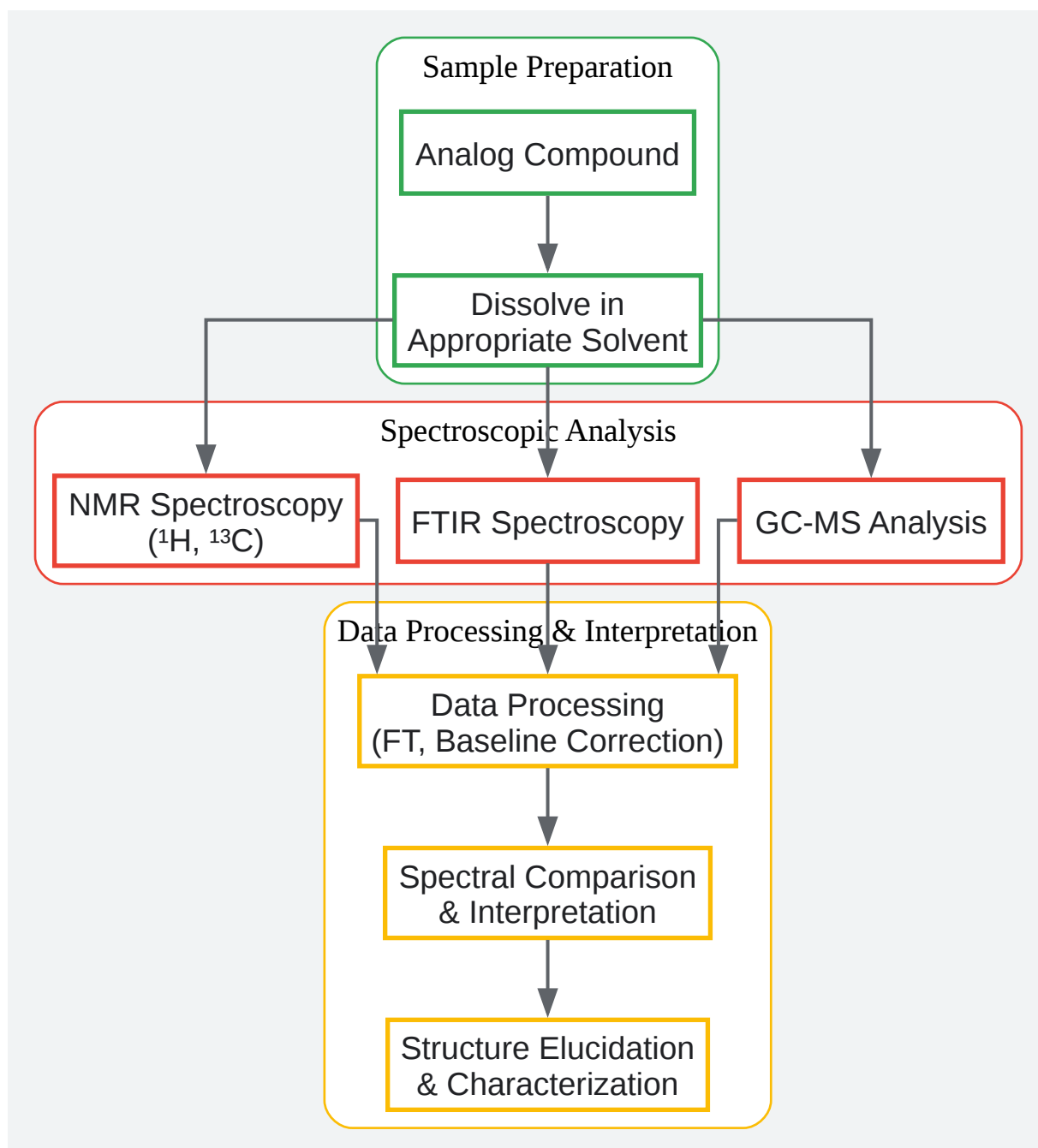
- **Instrumentation:** A PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
- **Sample Preparation:** A small amount of the solid or liquid sample is placed directly onto the diamond crystal of the UATR accessory.
- **Data Acquisition:** The spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$. A total of 16 scans are co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
- **Data Processing:** The resulting spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Instrumentation:** An Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector (or equivalent).
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- **GC Conditions:**

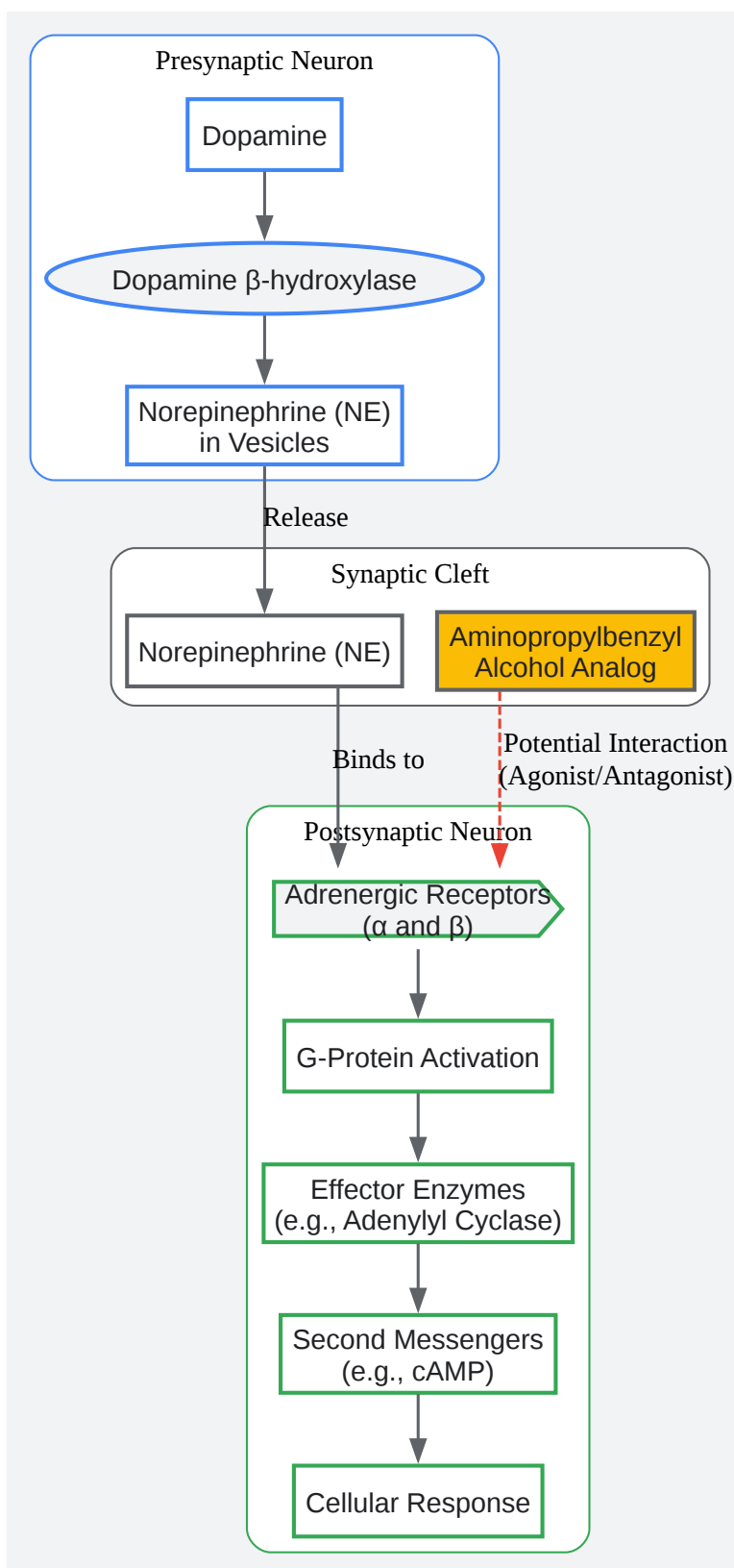
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-550.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: The resulting chromatogram and mass spectra are analyzed using the instrument's software. Mass spectra are compared with reference libraries (e.g., NIST) for identification.

Visualization of Workflows and Pathways



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Caption: Experimental workflow for the spectroscopic analysis of benzyl alcohol analogs.



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Caption: Potential signaling pathway involving adrenergic receptors for aminopropyl-containing compounds.

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